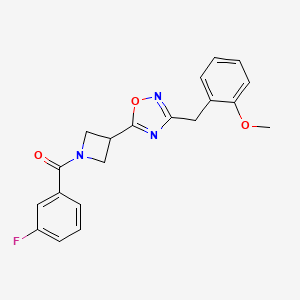

(3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Historical Development of Oxadiazole Scaffolds in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century. Its resurgence began in the 1940s with investigations into photochemical rearrangements and biological activities. By the 1960s, oxolamine—a 1,2,4-oxadiazole derivative—emerged as the first commercial drug in this class, marketed as a cough suppressant.

Modern applications exploit the oxadiazole’s bioisosteric equivalence to esters and amides, circumventing hydrolysis while maintaining hydrogen-bonding capacity. This moiety’s versatility is evident in its roles as a kinase inhibitor, antimicrobial agent, and anticancer scaffold. For example, benzotriazole-oxadiazole hybrids demonstrate broad-spectrum activity against mycobacterial and protozoal pathogens.

Significance of Azetidine Ring Systems in Drug Discovery

Azetidine’s four-membered ring introduces conformational constraint, enhancing binding affinity and selectivity. Unlike larger saturated heterocycles (e.g., piperidine), azetidine’s 88° bond angles impose significant ring strain (≈24 kcal/mol), which can be harnessed for targeted reactivity. This strain facilitates ring-opening reactions under physiological conditions, enabling covalent drug design.

Recent advances highlight azetidine’s utility in fragment-based drug discovery. Its compact structure (molecular weight = 57.09 g/mol) serves as a minimalistic scaffold for constructing sp³-rich molecules, addressing the “flatland” problem in lead optimization. For instance, azetidine-containing compounds exhibit improved blood-brain barrier penetration compared to piperidine analogs, making them valuable in central nervous system (CNS) drug development.

Emergence of Hybrid Heterocyclic Structures in Pharmaceutical Research

Hybrid pharmacophores merge distinct pharmacodynamic properties into single entities. The benzotriazole-oxadiazole framework, for example, synergizes benzotriazole’s DNA-intercalating ability with oxadiazole’s enzyme-inhibitory effects. Similarly, the 1,2,4-oxadiazole-azetidine hybrid in (3-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone combines:

- Oxadiazole : Metabolic stability and hydrogen-bonding motifs.

- Azetidine : Conformational rigidity and strain-enabled reactivity.

- Fluorophenyl : Enhanced lipophilicity (π-π stacking) and electron-withdrawing effects.

Such hybrids often exhibit nonlinear structure-activity relationships (SAR), necessitating computational modeling to optimize substituent placement.

Rationale for Combining Fluorophenyl, Oxadiazole, and Azetidine Moieties

The integration of these moieties addresses multiple drug design challenges:

Fluorophenyl Group :

1,2,4-Oxadiazole :

Azetidine :

This tripartite design balances metabolic stability, target affinity, and synthetic feasibility, positioning the compound as a versatile candidate for further optimization.

Properties

IUPAC Name |

(3-fluorophenyl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-26-17-8-3-2-5-13(17)10-18-22-19(27-23-18)15-11-24(12-15)20(25)14-6-4-7-16(21)9-14/h2-9,15H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLHOAMIANNUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The azetidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the fluorophenyl group through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, which include the compound . Research indicates that these derivatives can induce apoptosis in cancer cells and exhibit significant cytotoxicity against various cancer cell lines:

- Mechanism of Action : The compound may function through the induction of oxidative stress and activation of apoptotic pathways. This is supported by findings that 1,2,4-oxadiazoles can enhance caspase activity and disrupt mitochondrial membrane potential in cancer cells .

-

Case Studies :

- In one study, derivatives of 1,2,4-oxadiazoles demonstrated IC50 values ranging from 0.19 to 0.78 µM against human colon cancer cell lines (HCT-116) and breast cancer cell lines (MCF-7) .

- Another derivative showed moderate activity against a panel of eleven cancer cell lines with an IC50 value of approximately 92.4 µM .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Oxadiazole derivatives have been reported to exhibit inhibitory effects against various pathogens:

- Research Findings : A study indicated that certain oxadiazole compounds showed activity against ESKAPE pathogens, which are notorious for their antibiotic resistance . This suggests that the compound could be explored further for its antimicrobial properties.

Synthetic Routes

The synthesis of (3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step reactions where key intermediates are formed:

- Formation of the Oxadiazole Ring : The oxadiazole moiety can be synthesized using methods involving hydrazones or amidoximes reacted with carboxylic acids.

- Azetidine Formation : The azetidine ring can be constructed through cyclization reactions involving amines and carbonyl compounds.

- Final Coupling : The final coupling step links the azetidine derivative with the fluorophenyl group to yield the target compound.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and azetidine moiety can play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives, oxadiazole-containing molecules, and azetidine-based structures. Examples include:

- (3-Fluorophenyl)(3-(2-methoxybenzyl)azetidin-1-yl)methanone

- (3-Fluorophenyl)(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)methanone

- (3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Uniqueness

The uniqueness of (3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound (3-Fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , with the CAS number 1396888-75-7, is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 367.4 g/mol. The structure includes a fluorophenyl group, an oxadiazole ring, and an azetidine moiety, which are key to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 1396888-75-7 |

Synthesis

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. A common route includes the formation of the oxadiazole ring through cyclization reactions and subsequent introduction of the azetidine and fluorophenyl groups via nucleophilic substitution and cross-coupling reactions.

Biological Activity Overview

Research has indicated that compounds containing the 1,2,4-oxadiazole nucleus exhibit a wide range of biological activities including:

- Anticancer

- Anti-inflammatory

- Anticonvulsant

- Antiviral

- Antibacterial

The mechanism by which this compound exerts its effects may involve interaction with various biological targets such as enzymes and receptors. The oxadiazole ring is known for its ability to modulate enzyme activity through binding interactions.

Anticancer Activity

A study highlighted the anticancer potential of oxadiazole derivatives, showing that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to our compound demonstrated IC50 values in the micromolar range against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other tumor cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10.5 |

| Compound B | CaCo-2 | 5.8 |

| (Target Compound) | OVXF 899 | 9.27 |

Antioxidant Properties

Research on similar oxadiazole compounds has shown promising antioxidant activities. In vitro assays revealed that certain derivatives significantly scavenged reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole core in this compound?

Answer:

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves the reaction of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) under thermal or catalytic conditions. For example, describes the synthesis of a structurally related 1,2,4-oxadiazole derivative using a nitrile oxide intermediate, which undergoes [3+2] cycloaddition with a carboxylic acid derivative . For the target compound, the 2-methoxybenzyl-substituted oxadiazole could be prepared by reacting 3-(2-methoxybenzyl)amidoxime with a suitable azetidine-containing acyl chloride, followed by purification via column chromatography.

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the 3-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons, ~245 Hz for fluorinated carbons) and the azetidine ring (δ ~3.5–4.5 ppm for CH groups) .

- Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., CHFNO) and isotopic pattern matching.

- IR Spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm) and oxadiazole (C=N, ~1600 cm) stretches.

provides InChI and structural validation methods for analogous fluorinated heterocycles .

Advanced: How can computational chemistry aid in predicting the reactivity of the azetidine ring?

Answer:

Density Functional Theory (DFT) calculations can model the ring strain and electronic environment of the azetidine moiety. For instance:

- Ring Strain Analysis : Calculate bond angles and torsional stress to predict susceptibility to nucleophilic attack or ring-opening reactions.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the azetidine nitrogen or adjacent carbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.